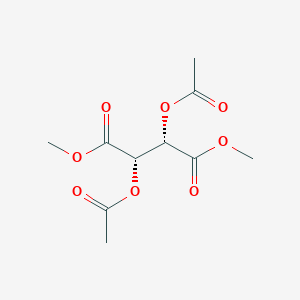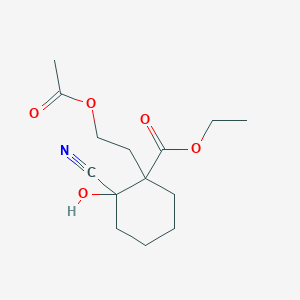![molecular formula C15H21N3O B14727742 3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile CAS No. 6269-57-4](/img/structure/B14727742.png)
3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile is a chemical compound with the molecular formula C15H21N3O. It is known for its applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile typically involves the reaction of 4-phenylpiperazine with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines .
Scientific Research Applications
3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in patients with neurological disorders . The compound may also interact with other neurotransmitter systems, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also targets acetylcholinesterase and has been studied for its potential in treating Alzheimer’s disease.
(3-Chlorophenyl)(4-phenylpiperazin-1-yl)methanethione: Another compound with similar structural features and biological activity.
Uniqueness
3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a distinct manner. This unique interaction profile may result in different pharmacological effects compared to other similar compounds .
Properties
CAS No. |
6269-57-4 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-[2-(4-phenylpiperazin-1-yl)ethoxy]propanenitrile |
InChI |
InChI=1S/C15H21N3O/c16-7-4-13-19-14-12-17-8-10-18(11-9-17)15-5-2-1-3-6-15/h1-3,5-6H,4,8-14H2 |
InChI Key |
GBTNJQMXBTZMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)





![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)

